2-(Methoxymethyl)azetidine hemioxalate

Description

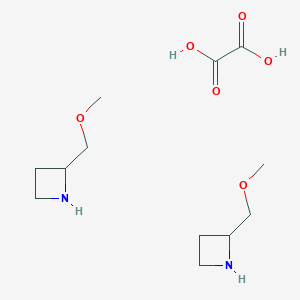

2-(Methoxymethyl)azetidine hemioxalate is a heterocyclic organic compound comprising a four-membered azetidine ring substituted with a methoxymethyl group at the 2-position. The hemioxalate salt form enhances its crystallinity and solubility, making it advantageous for pharmaceutical formulation and industrial applications . Azetidines, due to their ring strain, exhibit unique reactivity compared to larger cyclic amines like pyrrolidines or piperidines. The methoxymethyl substituent introduces ether functionality, which can influence metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name |

2-(methoxymethyl)azetidine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO.C2H2O4/c2*1-7-4-5-2-3-6-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXZLPKIIUXDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1.COCC1CCN1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Azetidine Derivatives: Compared to unsubstituted azetidine, the methoxymethyl group in 2-(Methoxymethyl)azetidine hemioxalate increases steric bulk and polarity. This substitution likely improves solubility but may reduce membrane permeability compared to non-polar analogs. In contrast, 2-aminobenzamides (e.g., ) feature aromatic rings and amide groups, offering distinct electronic properties for glycosylation or receptor binding .

- Heterocyclic Amines: Pyrrolidine (5-membered) and piperidine (6-membered) analogs lack the ring strain of azetidine, resulting in lower reactivity.

Physicochemical Properties

Market and Industrial Position

In contrast, 2-aminobenzamides and indole derivatives are well-established in drug discovery, supported by extensive data on glycosylation engineering () and cardiovascular applications (). Challenges for this compound include scalability and patent landscape competition, whereas opportunities lie in leveraging its unique ring strain for novel therapeutics .

Research Findings and Challenges

- Synthetic Feasibility : The hemioxalate salt improves synthetic yield and stability compared to freebase azetidines, though scalability requires optimization .

- Biological Data Gap : Unlike indole derivatives (), robust pharmacological data for this compound are scarce, necessitating targeted studies on receptor affinity and toxicity.

- Market Barriers: Competition from established heterocycles (e.g., pyrrolidines) and regulatory hurdles are noted in market analyses ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.